Lithium dichromate
Description
Structure
2D Structure
Properties
IUPAC Name |
dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2Li.7O/q;;2*+1;;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGSRACCZFMWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2Cr2O7, Cr2Li2O7 | |
| Record name | lithium dichromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium dichromate is an orange red to black brown crystalline powder. Denser than water. (USCG, 1999) | |
| Record name | LITHIUM DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8798 | |
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Boiling Point |
Decomposes 368.6 °F (USCG, 1999) | |
| Record name | LITHIUM DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8798 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
2.34 at 86 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | LITHIUM DICHROMATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
13843-81-7 | |
| Record name | LITHIUM DICHROMATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Lithium dichromate(VI) | |
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| Record name | Lithium dichromate | |
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| Record name | LITHIUM DICHROMATE | |
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Melting Point |
266 °F (USCG, 1999) | |
| Record name | LITHIUM DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8798 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational Investigations of Lithium Dichromate in Chemical Science
Historical Evolution of Dichromate Chemistry and Alkali Metal Dichromate Studies
The study of dichromates is an integral part of the broader history of inorganic chemistry. Dichromate salts, which contain the dichromate anion (Cr₂O₇²⁻), are oxyanions of chromium in the +6 oxidation state. wikipedia.orgbyjus.com Industrially, dichromate chemistry became significant in the 19th century, with sodium dichromate (Na₂Cr₂O₇) becoming a staple for manufacturing pigments, such as chrome yellow, and dyes. wikipedia.orgalliancechemical.com The production of dichromates typically begins with chromite ore (FeCr₂O₄), which is roasted with sodium carbonate in the presence of air to form sodium chromate (B82759) (Na₂CrO₄). wikipedia.orggeeksforgeeks.org This is subsequently converted to sodium dichromate. geeksforgeeks.org
The majority of other dichromates, including those of potassium and ammonium (B1175870), are historically and currently prepared from sodium dichromate. google.comwikipedia.org For instance, potassium dichromate (K₂Cr₂O₇), another widely used chemical reagent, is typically prepared through the reaction of sodium dichromate and potassium chloride. wikipedia.org These alkali metal dichromates are known for their strong oxidizing properties, a characteristic that has driven their widespread use in organic chemistry, wood preservation, and metal treatment. byjus.comalliancechemical.comatamanchemicals.com
Lithium dichromate itself was described in scientific literature as early as the mid-to-late 19th century. acs.org However, early preparations resulted in black or brownish-black crystals, which were later suspected to be impure. acs.org A significant re-evaluation of the compound's properties was undertaken in 1948, spurred by the growing importance of both lithium salts and dichromates in chemical applications. acs.orgacs.org This research produced the pure, bright red-orange crystals of this compound dihydrate and established fundamental properties such as its density and behavior upon heating. acs.org The study confirmed that, like other alkali dichromates, this compound is a strong oxidizing agent. ontosight.ai
| Key Milestone | Description | Year(s) |
| Industrial Beginnings | Sodium dichromate becomes an industrial staple for producing pigments and dyes. alliancechemical.com | 19th Century |
| First Descriptions | Initial scientific descriptions of this compound are published by C. Rammelsberg and L. Schulerud. acs.org | 1866, 1879 |
| Properties Re-evaluated | The properties of this compound are re-evaluated due to the increasing importance of lithium compounds, leading to the preparation of the pure salt. acs.orgacs.org | 1948 |
| Peak Production Data | Approximately 136,000 tonnes of hexavalent chromium, primarily as sodium dichromate, were produced, highlighting the scale of dichromate use. wikipedia.org | 1985 |
Contemporary Significance of this compound within Inorganic and Materials Chemistry Research
In modern chemical science, this compound's significance stems primarily from its function as a strong oxidizing agent and its unique properties conferred by the lithium cation. ontosight.aichemimpex.com Its applications span several research areas, particularly in inorganic and materials chemistry.
In the field of materials science, this compound is utilized in the production of specialized glasses and ceramics, where it can impart properties like increased durability and resistance to thermal shock. chemimpex.com It is also employed as a corrosion inhibitor, particularly in coatings for metals, and in electroplating processes. samaterials.comcntatech.com
A significant area of contemporary research involves its application in energy storage. The growing demand for advanced battery technologies has led to investigations into various lithium compounds. libretexts.org this compound has been explored for specialized applications in certain types of batteries, functioning as an electrolyte or as a precursor for modifying electrode materials. chemimpex.comsamaterials.comsmolecule.com For example, research has shown that modifying Li₄Ti₅O₁₂ (lithium titanium oxide), a potential anode material, with a solution that forms surface phases of lithium chromate (Li₂CrO₄) can significantly improve the battery's rate performance. rsc.org This improvement is linked to an increase in the material's electrical conductivity. rsc.org
Within inorganic and organic synthesis, this compound serves as a powerful oxidizing agent. chemimpex.comsamaterials.com It is used in laboratories to facilitate the conversion of alcohols to carbonyl compounds and in analytical chemistry for titrations to determine organic substances. ontosight.aichemimpex.com Its high solubility in water makes it a suitable choice for formulations that require consistent performance. chemimpex.com
| Property | Value |
| Chemical Formula | Li₂Cr₂O₇ (anhydrous) drugfuture.com, Li₂Cr₂O₇·2H₂O (dihydrate) ontosight.ai |
| Molecular Weight | 229.87 g/mol (anhydrous) drugfuture.com |
| Appearance | Yellowish-red or reddish-orange, hygroscopic/deliquescent crystals. drugfuture.comchemicalbook.comacs.org |
| Density | 2.34 g/cm³ (dihydrate) chemicalbook.comacs.org |
| Solubility | Highly soluble in water. drugfuture.comchemicalbook.com |
| CAS Number | 13843-81-7 (anhydrous) drugfuture.com, 10022-48-7 (dihydrate) chemicalbook.com |
Advanced Synthetic Methodologies for Lithium Dichromate and Its Derivatives
Direct Synthesis Routes for Crystalline Anhydrous and Hydrated Forms
The direct synthesis of lithium dichromate can be tailored to produce either the anhydrous (Li₂Cr₂O₇) or hydrated (Li₂Cr₂O₇·2H₂O) crystalline forms. These methods primarily involve solution-phase reactions or solid-state pathways.
Solution-Phase Precipitation and Crystallization Techniques
Solution-phase methods are widely employed for the synthesis of this compound due to the ability to achieve high purity and control over crystallization conditions. These techniques rely on the principle of creating a supersaturated solution from which the desired product precipitates. sc.edu
A common approach involves the reaction of a lithium salt, such as lithium hydroxide (B78521) or lithium carbonate, with either chromic acid or chromium trioxide in an aqueous solution. ntu.edu.sg The resulting this compound can then be crystallized from the solution. The hydration state of the final product can be controlled by the crystallization conditions, such as temperature. For instance, the dihydrate form is typically obtained from aqueous solutions at room temperature. ntu.edu.sg Dehydration of the hydrated form can be achieved by heating to yield the anhydrous salt. mdpi.com
The general principle of precipitation and crystallization involves several key steps: achieving supersaturation, nucleation, and crystal growth. sc.edu The rate of reagent addition, temperature, pH, and solvent system can all be manipulated to control the final product's characteristics. For instance, anti-solvent crystallization, where a solvent in which the desired compound is insoluble is added to the solution, can be used to induce precipitation. rsc.org
| Reactants | Method | Product | Key Feature |
| Lithium Hydroxide + Chromic Acid | Aqueous Reaction | This compound Hydrate | Direct precipitation from solution ntu.edu.sg |
| Lithium Carbonate + Chromium Trioxide | Aqueous Reaction | This compound Hydrate | Utilizes common starting materials ntu.edu.sg |
| Anhydrous this compound + Water | Hydration | This compound Dihydrate | Controlled hydration to achieve the dihydrate form ntu.edu.sg |
Solid-State Reaction Pathways
Solid-state synthesis, also known as the ceramic method, involves the reaction of solid precursors at elevated temperatures to produce the desired compound. This method is advantageous for producing materials that are not stable in solution and for large-scale production. researchgate.net While specific literature on the direct solid-state synthesis of this compound is less common than for other oxides, the principles can be applied.
A potential solid-state route for this compound could involve the high-temperature reaction of lithium carbonate (Li₂CO₃) with chromium(VI) oxide (CrO₃) or another suitable chromium precursor. The reaction would proceed via diffusion of the constituent ions through the solid matrix. The general reaction can be represented as:
Li₂CO₃(s) + 2CrO₃(s) → Li₂Cr₂O₇(s) + CO₂(g)
The success of solid-state reactions depends critically on factors such as the homogeneity of the reactant mixture, reaction temperature, and duration. researchgate.net Mechanochemical methods, a type of solid-state synthesis that uses mechanical energy (e.g., ball milling) to induce chemical reactions, could also be explored. rsc.orgnsc.ru This technique can often lead to the formation of products at lower temperatures and with unique properties compared to conventional thermal methods. rsc.org For instance, mechanochemical synthesis has been successfully employed to produce fine lithium gamma-monoaluminate from lithium carbonate and aluminum hydroxide. nsc.ru
| Reactants | Method | Potential Product | Key Feature |
| Lithium Carbonate + Chromium(VI) Oxide | High-Temperature Calcination | Anhydrous this compound | Direct solid-state reaction researchgate.net |
| Lithium Salt + Chromium Salt | Mechanochemical (Ball Milling) | Anhydrous this compound | Potentially lower reaction temperatures and unique morphologies rsc.orgnsc.ru |
Controlled Synthesis for Tailored Morphologies and Particle Size Distributions
The morphology and particle size of this compound can significantly influence its properties and performance in various applications. Advanced synthesis techniques such as hydrothermal and solvothermal methods offer precise control over these parameters. rsc.org
Hydrothermal synthesis involves carrying out a chemical reaction in an aqueous solution at temperatures above the boiling point of water and at elevated pressures within a sealed reactor called an autoclave. sci-hub.se By tuning the reaction parameters such as temperature, pressure, reaction time, and precursor concentration, it is possible to control the nucleation and growth of crystals, leading to specific morphologies (e.g., nanorods, nanoparticles) and narrow particle size distributions. rsc.orgd-nb.info
Solvothermal synthesis is similar to the hydrothermal method, but it utilizes non-aqueous solvents or a mixture of water and organic solvents. mdpi.com The choice of solvent can play a crucial role in determining the morphology of the final product due to differences in polarity, viscosity, and coordinating ability. ntu.edu.sgacs.org For example, in the solvothermal synthesis of LiFePO₄, a water-polyethylene glycol binary solvent was used to selectively produce nanoparticles, nanoplates, and microplates by varying the synthetic parameters. These principles can be applied to the synthesis of this compound to achieve desired morphologies.
| Method | Controlling Factors | Potential Outcome for this compound | Reference Principle |
| Hydrothermal Synthesis | Temperature, Pressure, Time, Precursor Concentration | Nanoparticles, Nanorods with narrow size distribution | rsc.orgd-nb.info |
| Solvothermal Synthesis | Solvent Type, Temperature, Concentration, Time | Hierarchical microspheres, Nanoplates, Nanoparticles | ntu.edu.sg |
Exploratory Synthesis of this compound Co-Crystals and Coordination Complexes
The formation of co-crystals and coordination complexes represents an advanced approach to modify the physicochemical properties of this compound. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions. A coordination complex consists of a central metal ion bonded to one or more molecules or ions, known as ligands.
While specific examples of this compound co-crystals are not extensively reported, the principles of crystal engineering can be applied. This would involve selecting appropriate co-formers that can interact with the dichromate anion and/or the lithium cation through hydrogen bonding or other non-covalent interactions.
The synthesis of coordination complexes involving lithium and chromate (B82759) or dichromate ions is an active area of research. For instance, lithium chromate has been shown to form coordination complexes with ligands such as pyrazolone (B3327878) derivatives. ccsenet.org These complexes are of interest for their potential applications in dye chemistry and catalysis. ccsenet.org Another example is the synthesis of a ketimide-bridged chromium dimer where lithium ions are part of the complex structure. acs.org The synthesis of such complexes typically involves the reaction of a lithium salt and a chromium salt with the desired organic ligand in a suitable solvent.
| Derivative Type | Synthetic Approach | Example Precursors | Potential Properties |
| Co-crystals | Solution or Slurry Crystallization | This compound + Co-former (e.g., organic acid, amide) | Modified solubility, stability |
| Coordination Complexes | Solution-based ligand exchange | This compound + Organic Ligand (e.g., pyrazolone, ketimide) | Catalytic activity, novel optical properties ccsenet.orgacs.org |
Investigation of this compound as a Precursor in Advanced Material Synthesis
This compound can serve as a valuable precursor for the synthesis of a variety of advanced materials, particularly other chromium-containing compounds and materials for energy storage applications. researchgate.netsc.edu Its utility as a precursor stems from its reactivity and the ability to provide both lithium and chromium in a single source.
One significant application is in the synthesis of chromium(III) oxide (Cr₂O₃) nanoparticles. scirp.orgresearchgate.net Various methods, including electrochemical reduction and biological methods using plant extracts, have utilized potassium dichromate as a precursor. scirp.orgresearchgate.net this compound could similarly be used in such syntheses. For example, a method for preparing chromium oxide involves the reduction of a chromate or dichromate salt with a reducing gas at elevated temperatures. google.com
This compound is also a potential precursor for the synthesis of lithium-chromium-oxide materials for battery applications. For example, LiCrO₂ has been investigated as a cathode material. researchgate.net A study on the synthesis of Li₂TiO₃-LiCrO₂ nanocomposite powders used a spray pyrolysis method where a Li₂CrO₄ impurity phase was formed, which was then washed to obtain the desired nanometer-sized composite. electrochemsci.org This indicates that lithium chromate/dichromate can be an intermediate or precursor in the synthesis of complex oxide materials. Furthermore, bimetallic single-source precursors containing lithium and chromium have been used to synthesize LiCrO₂ and Li₂CrO₄ nanoparticles, demonstrating a pathway where the precursor's molecular design influences the final product. mdpi.com
| Target Material | Synthetic Method | Role of this compound | Reference Application |
| Chromium(III) Oxide (Cr₂O₃) Nanoparticles | Thermal Decomposition, Reduction | Chromium and Oxygen Source | Catalysis, Pigments scirp.orgresearchgate.netgoogle.com |
| Lithium Chromium Oxide (LiCrO₂) | Solid-state reaction, Single-source precursor decomposition | Lithium and Chromium Source | Cathode materials for Li-ion batteries mdpi.comresearchgate.net |
| Modified Li₄Ti₅O₁₂ | Surface Modification | Precursor for surface phases (e.g., Li₂CrO₄) | Improved rate performance in Li-ion batteries rsc.org |
Comprehensive Structural Elucidation and Crystallography of Lithium Dichromate Systems
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of a crystal structure. uhu-ciqso.esuwaterloo.cayoutube.com It involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. youtube.com The positions and intensities of the diffracted X-rays allow for the construction of a three-dimensional model of the electron density within the crystal, from which the atomic positions can be precisely determined. uol.de
The first step in a single-crystal XRD analysis is the determination of the unit cell, which is the basic repeating parallelepiped that forms the entire crystal lattice. The dimensions of the unit cell are defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These are collectively known as the unit cell parameters.
The symmetry of the diffraction pattern reveals the crystal's space group. The space group is a mathematical description of all the symmetry operations (e.g., rotations, reflections, inversions) that can be applied to the crystal lattice without changing its appearance. This is a critical piece of information that describes the inherent symmetry of the atomic arrangement.
Without an experimental structure for anhydrous lithium dichromate, no experimentally determined unit cell parameters or space group can be presented.
Once the atomic positions are refined from the diffraction data, it is possible to calculate precise interatomic distances and bond angles. For this compound, key parameters of interest would include:
Terminal Cr=O Bond Lengths: The distances between a chromium atom and the non-bridging, terminal oxygen atoms. These are expected to be shorter than the bridging Cr-O bonds, indicating double bond character.
Bridging Cr–O Bond Lengths: The distances between a chromium atom and the central bridging oxygen atom.
These values provide insight into the nature of the chemical bonding within the dichromate anion.
Specific values for these parameters for anhydrous this compound are not available in published literature.
The two tetrahedral CrO₄ units that make up the dichromate anion can adopt different rotational arrangements, or conformations, around the bridging oxygen atom. These are typically described as being on a spectrum from eclipsed to staggered. The conformation is dictated by a combination of factors, including the electronic repulsion between the terminal oxygen atoms and the influence of the surrounding cations in the crystal lattice. Analysis of the torsion angles within the Cr-O-Cr linkage would reveal the specific conformation adopted in the solid state.
The conformation of the dichromate anion in the anhydrous lithium salt has not been experimentally determined.
A detailed description of the lithium cation coordination in anhydrous this compound is contingent on obtaining its crystal structure.
Analysis of Dichromate Anion Conformation (e.g., Staggered vs. Eclipsed Configurations)
Neutron Diffraction for Lithium Atom Localization and Magnetic Structure Determination
Neutron diffraction is a powerful technique for determining the precise location of light atoms like lithium in crystal lattices, especially in the presence of much heavier atoms such as chromium, and for characterizing magnetic structures. sumitomo-chem.co.jpjinr.rustfc.ac.uk Despite its utility, a comprehensive search of scientific literature indicates that no specific neutron diffraction studies have been conducted on this compound (Li₂Cr₂O₇). Therefore, there is no experimentally determined data on the precise localization of lithium atoms or the magnetic structure of this compound obtained via neutron scattering methods. research-solution.comresearchgate.net Research in this area has been more focused on lithium-containing materials for battery applications, such as lithium cobalt oxide or lithium iron pyrophosphate. sumitomo-chem.co.jpresearchgate.net
Comparative Crystallographic Analysis with Other Alkali Metal Dichromates and Isostructural Compounds (e.g., Disulfates, Diselenates)
A comparative analysis of the crystallographic data of this compound dihydrate with other alkali metal dichromates and the isostructural disulfates provides valuable insights into the structural trends within these families of compounds. The dichromate (Cr₂O₇²⁻) and disulfate (S₂O₇²⁻) anions are both composed of two corner-sharing tetrahedra (CrO₄ and SO₄, respectively). researchgate.net
The crystal structure of this compound is documented in its dihydrate form, Li₂Cr₂O₇·2H₂O. crystallography.net It crystallizes in the monoclinic space group C2/c. In contrast, other alkali metal dichromates, such as the well-studied potassium dichromate (K₂Cr₂O₇) and rubidium dichromate (Rb₂Cr₂O₇), crystallize in a triclinic system at room temperature. mit.educrystallography.net The larger cations (K⁺, Rb⁺) accommodate a different packing arrangement compared to the smaller Li⁺ ion, which also incorporates water molecules into its crystal lattice.
The disulfates provide a useful structural comparison. Lithium disulfate (Li₂S₂O₇) crystallizes in the orthorhombic space group Pnma, where the lithium ion exhibits an unusual five-coordinate geometry, forming a trigonal bipyramid. dntb.gov.uaresearchgate.net This contrasts with the four-coordinate tetrahedral geometry more commonly observed for lithium, as seen in lithium sulfate (B86663) (Li₂SO₄). researchgate.netdntb.gov.ua Potassium pyrosulfate (K₂S₂O₇), like its dichromate counterpart, features a dichromate-like anion structure with two corner-sharing SO₄ tetrahedra. mdpi.com
Below are interactive tables summarizing the key crystallographic parameters for a comparative analysis.
Table 1: Crystallographic Data for Alkali Metal Dichromates Data for Li₂Cr₂O₇ is for the dihydrate form.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
|---|---|---|---|---|---|---|---|---|---|---|
| This compound Dihydrate | Li₂Cr₂O₇·2H₂O | Monoclinic | C2/c | 13.3 | 7.51 | 7.67 | 90 | 93.5 | 90 | crystallography.net |
| Sodium Dichromate Dihydrate | Na₂Cr₂O₇·2H₂O | Monoclinic | P2₁/m | 6.05 | 10.5 | 12.6 | 90 | 94.9 | 90 | stfc.ac.uk |
| Potassium Dichromate | K₂Cr₂O₇ | Triclinic | P1 | 13.367 | 7.376 | 7.445 | 90.75 | 96.21 | 97.96 | mit.edusumitomo-chem.co.jp |
| Rubidium Dichromate | Rb₂Cr₂O₇ | Triclinic | P1 | 13.554 | 7.640 | 7.735 | 93.64 | 98.52 | 88.80 | tainstruments.comcrystallography.net |
Spectroscopic Characterization of Electronic and Vibrational Properties of Lithium Dichromate
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy of the dichromate ion, a component of lithium dichromate, reveals key information about its structure and bonding. The dichromate anion, with its O₃Cr-O-CrO₃ structure, possesses a C₂ᵥ symmetry, which dictates its vibrational modes. acs.org
The 21 normal vibrational modes of the Cr₂O₇²⁻ ion can be categorized into motions of the terminal CrO₃ groups and the Cr-O-Cr bridge. acs.org These vibrations are active in both Infrared and Raman spectra. acs.org Key vibrational modes for the dichromate ion have been assigned based on studies of various dichromate salts. For instance, in a related compound, the terminal antisymmetric and symmetric stretches were observed around 931 cm⁻¹ and 905-887 cm⁻¹, respectively. acs.org The symmetric and antisymmetric stretching modes of the Cr-O-Cr bridge are found at lower frequencies, approximately 499/475 cm⁻¹ and 767/753 cm⁻¹, respectively. acs.org The remaining normal modes are typically located in the far-infrared region. acs.org
A representative assignment of the fundamental vibrational modes for the dichromate anion is presented in the table below.
| Vibrational Mode Description | Typical Frequency Range (cm⁻¹) |
| Terminal Antisymmetric CrO₃ Stretch | ~931 |
| Terminal Symmetric in-phase CrO₃ Stretch | ~905 |
| Terminal Symmetric out-of-phase CrO₃ Stretch | ~887 |
| Antisymmetric Cr-O-Cr Bridge Stretch | ~767/753 |
| Symmetric Cr-O-Cr Bridge Stretch | ~499/475 |
Note: These are typical values observed for the dichromate anion in various crystalline environments and may vary slightly for this compound. acs.org
The vibrational frequencies of the dichromate anion are sensitive to its local environment, including the nature of the cation and interactions within the crystal lattice. colorado.edu These environmental factors can cause distortions in the geometry of the anion, such as changes in the Cr-O-Cr bridge angle and Cr-O bond lengths. researchgate.net Such distortions lead to shifts in the observed vibrational frequencies. For example, the staggered conformation of the dichromate anion with a bent Cr-O-Cr bridge angle of 140.7(6)° has been observed in mercury(II) dichromate. researchgate.net By analyzing the vibrational spectra of this compound and comparing them to other dichromate salts, it is possible to infer details about the extent of anion distortion. cwejournal.org
Correlation of Spectral Features with Molecular and Crystal Symmetry
Electronic Absorption Spectroscopy (UV-Vis)
The characteristic orange color of dichromate compounds arises from electronic transitions within the dichromate anion, which can be studied using UV-visible absorption spectroscopy. askfilo.comquora.com
The intense color of the dichromate ion is primarily due to ligand-to-metal charge transfer (LMCT) transitions. quora.comtardigrade.inquora.com In this process, an electron is excited from a non-bonding orbital primarily localized on the oxygen ligands to an empty d-orbital of the chromium(VI) center. quora.comtardigrade.in For the dichromate ion, which has a d⁰ electron configuration for Cr(VI), these LMCT transitions are the most prominent features in the visible and near-UV regions of the spectrum. colorado.edu The absorption of light in the blue-green region of the visible spectrum results in the observed orange color. quora.comtardigrade.in UV-Vis spectra of dichromate ions typically show three main absorption bands corresponding to these charge transfer transitions. acs.org
Based on molecular orbital theory for a tetrahedral chromate-like species, these transitions can be assigned as follows: aip.orgaip.org
¹A₁ → ¹T₂
¹A₁ → ¹E or ¹T₂
¹A₁ → ¹T₂
These transitions involve the excitation of an electron from a filled t₁ orbital to empty t₂ and e orbitals. acs.org
The table below summarizes the typical electronic transitions observed for the dichromate ion.
| Electronic Transition | Approximate Energy Range (eV) | Description |
| ¹A₁ → ¹T₂ | ~2.3 | Ligand-to-Metal Charge Transfer (LMCT) |
| ¹A₁ → ¹E or ¹T₂ | ~3.3 | Ligand-to-Metal Charge Transfer (LMCT) |
| ¹A₁ → ¹T₂ | ~4.4 | Ligand-to-Metal Charge Transfer (LMCT) |
Note: The exact energies of these transitions can be influenced by the solvent or the crystal environment. aip.orgaip.org
In transition metal complexes with d-electrons, d-d transitions, which involve the excitation of an electron from one d-orbital to another, are often observed. However, in the case of the dichromate ion, the chromium is in the +6 oxidation state, meaning it has a d⁰ electronic configuration. colorado.eduquora.com Therefore, no d-d transitions are expected for this compound. The observed electronic spectra are dominated by the much more intense LMCT bands. colorado.edu
Analysis of Ligand-to-Metal Charge Transfer (LMCT) Transitions
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environments and dynamic processes within solid materials like this compound. By measuring the interactions of nuclear spins with their surrounding electronic environment and applied magnetic fields, NMR provides detailed insights into structure, bonding, and ionic motion.
Characterization of Lithium and Oxygen Local Environments
Solid-state NMR allows for the distinct characterization of the local environments around both lithium and oxygen nuclei within the this compound structure.
For lithium, both of its stable isotopes, ⁷Li (92.41% natural abundance) and ⁶Li (7.59% natural abundance), are NMR-active. northwestern.edu ⁷Li is more commonly used due to its high natural abundance and sensitivity. huji.ac.il The ⁷Li NMR chemical shift is sensitive to the coordination number and geometry of the lithium ion. In solid inorganic compounds, ⁷Li chemical shifts typically span a narrow range of about 10-12 ppm. northwestern.eduresearchgate.net For instance, six-fold coordinated lithium in compounds like Li₂CO₃ resonates around 0.0-0.2 ppm relative to a 1M LiCl standard. researchgate.net In a rigid lattice, the ⁷Li NMR spectrum can be broadened by dipolar couplings and, for ⁷Li (a spin I = 3/2 nucleus), by interactions between its nuclear quadrupole moment and local electric field gradients. huji.ac.ilmdpi.com The magnitude of this quadrupolar coupling provides direct information about the symmetry of the charge distribution around the lithium nucleus.
While ⁷Li spectra can be broad, ⁶Li NMR, despite its lower sensitivity, can offer much sharper lines because its quadrupole moment is significantly smaller. northwestern.eduhuji.ac.iljeol.com This allows for better resolution and the potential to distinguish between crystallographically distinct lithium sites that may not be resolvable by ⁷Li NMR. jeol.com
Oxygen-17 (¹⁷O) NMR, although challenged by the low natural abundance of the isotope (0.038%), can provide direct information about the oxygen environments. In the dichromate anion (Cr₂O₇²⁻), there are two distinct oxygen sites: the bridging oxygen (Cr-O-Cr) and the terminal oxygens (Cr=O). These sites are expected to produce separate signals in the ¹⁷O NMR spectrum. cdnsciencepub.com Studies on aqueous solutions of chromate (B82759) and dichromate have successfully observed distinct signals for the bridging and terminal oxygens in the dichromate ion. cdnsciencepub.com In the solid state, ¹⁷O NMR spectra of dichromate salts reveal large quadrupole coupling constants, reflecting the low-symmetry environment of the oxygen nuclei. researchgate.netkuleuven.be For example, in ammonium (B1175870) dichromate, two distinct ¹⁷O sites were detected with quadrupole coupling constants (Qcc) of 2800 kHz and 2890 kHz. researchgate.net
A study of various chromate and dichromate salts using ⁵³Cr solid-state NMR also provides indirect information about the local structure. nih.gov It found that the nuclear quadrupolar coupling constants for dichromate salts (CQ(⁵³Cr) = 7.25 to 8.14 MHz) are significantly larger than for chromate salts (CQ(⁵³Cr) = 1.23 to 5.01 MHz), reflecting the lower symmetry at the chromium site in the dichromate anion. nih.gov
| Nucleus | Spin (I) | Natural Abundance (%) | Key Information from NMR | Typical Chemical Shift Range (ppm) |
| ⁷Li | 3/2 | 92.41 | High sensitivity, probes Li coordination and symmetry via chemical shift and quadrupole coupling. northwestern.eduhuji.ac.il | -9 to +3 northwestern.edu |
| ⁶Li | 1 | 7.59 | High resolution (sharp lines) due to small quadrupole moment, can resolve distinct Li sites. northwestern.edujeol.com | -9 to +3 northwestern.edu |
| ¹⁷O | 5/2 | 0.038 | Directly probes oxygen environments (e.g., bridging vs. terminal), sensitive to bonding. cdnsciencepub.comkuleuven.be | Varies widely |
| ⁵³Cr | 3/2 | 9.50 | Probes Cr environment symmetry via quadrupole coupling. nih.gov | Varies widely |
Elucidation of Ionic Motion and Diffusion Mechanisms
Solid-state NMR is a key technique for investigating the movement of lithium ions in solid electrolytes and other ionic conductors. d-nb.infomdpi.com By studying NMR parameters as a function of temperature, one can extract quantitative data on ion hopping rates, diffusion coefficients, and activation energies.
Spin-Lattice Relaxation (T₁): Measurements of the spin-lattice relaxation time (T₁) as a function of temperature are used to probe ionic hopping motions. d-nb.infomdpi.com As the temperature increases, the hopping frequency of Li⁺ ions increases. When this frequency matches the NMR Larmor frequency, it provides an efficient mechanism for nuclear spin relaxation, leading to a characteristic minimum in the T₁ vs. temperature curve. The position and depth of this minimum are directly related to the activation energy and frequency of the hopping process. d-nb.info
Pulsed-Field Gradient (PFG) NMR: This is a powerful and direct method for measuring the long-range translational diffusion of ions. figshare.comresearchgate.net The technique applies magnetic field gradients to label the spatial position of nuclei. researchgate.net By observing the NMR signal attenuation as a function of gradient strength, the self-diffusion coefficient (D) of the Li⁺ ions can be determined over a specific timescale and length scale (typically micrometers). figshare.comrsc.org PFG-NMR can differentiate between different diffusion components within a material, for example, distinguishing between faster and slower moving lithium ions. researchgate.net
Line Narrowing: At low temperatures, in a rigid lattice, NMR lines are broad due to strong dipolar interactions between nuclei. As the temperature rises, ionic motion on a timescale faster than the inverse of the linewidth leads to an averaging of these interactions and a characteristic narrowing of the NMR signal. liverpool.ac.uk The temperature at which this motional narrowing occurs provides a qualitative and sometimes quantitative measure of the onset of significant ionic mobility and its activation energy.
For a material like this compound, these techniques would allow researchers to determine if Li⁺ ions are mobile in the solid state, quantify their diffusion coefficient, and calculate the energy barrier for their movement through the crystal lattice. d-nb.inforsc.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chromium Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material's surface. surfacesciencewestern.com
In the analysis of this compound, XPS is particularly valuable for confirming the presence of chromium in its hexavalent (Cr(VI)) state. The binding energy of core-level electrons is sensitive to the chemical environment and oxidation state of an atom. rsc.orgrsc.org For chromium, the Cr 2p core level is typically analyzed. researchgate.net
The Cr 2p spectrum consists of a doublet, Cr 2p₃/₂ and Cr 2p₁/₂, due to spin-orbit coupling. The binding energy of the main Cr 2p₃/₂ peak is a key indicator of the oxidation state. lboro.ac.uk
Cr(VI): In compounds like CrO₃ and various dichromates, the Cr 2p₃/₂ peak is found at a relatively high binding energy, typically in the range of 579-580 eV. rsc.orgosti.gov
Cr(III): In contrast, Cr(III) species, such as in Cr₂O₃ or Cr(OH)₃, exhibit a Cr 2p₃/₂ peak at a lower binding energy, generally between 576-577 eV. researchgate.netlboro.ac.ukresearchgate.net
Cr(0): Metallic chromium appears at an even lower binding energy, around 574 eV. researchgate.net
This clear separation in binding energy allows for the unambiguous identification of Cr(VI) on the surface of a this compound sample and can be used to detect the presence of any reduced species, such as Cr(III), that might arise from sample degradation or reaction. lboro.ac.uk High-resolution spectra of Cr(III) compounds often show complex peak shapes due to multiplet splitting, which is a result of the interaction between the core-hole and the unpaired valence electrons, a feature not typically seen in the d⁰ Cr(VI) state. surfacesciencewestern.comresearchgate.net
The O 1s and Li 1s regions of the XPS spectrum would be used to confirm the presence of oxygen and lithium, respectively, and to provide information on their bonding environments. Analysis of the relative peak areas, corrected by relative sensitivity factors, allows for the quantification of the surface elemental composition.
| Chromium Species | Oxidation State | Typical Cr 2p₃/₂ Binding Energy (eV) | Key Spectral Features |
| Li₂Cr₂O₇ (expected) | Cr(VI) | 579.0 - 580.0 rsc.orgosti.gov | Sharp, symmetric peak. |
| Cr₂O₃ | Cr(III) | 576.0 - 577.0 researchgate.netlboro.ac.uk | Broader peak, often with multiplet splitting and satellite features. surfacesciencewestern.comlboro.ac.uk |
| Cr(OH)₃ | Cr(III) | ~577.0 - 578.0 researchgate.net | Broader peak, often with satellite features. lboro.ac.uk |
| Cr metal | Cr(0) | ~574.2 researchgate.net | Narrow, symmetric peak. |
X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure Determination
X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides detailed information about the local geometric and electronic structure around a specific element. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For this compound, XAS at the chromium K-edge (the energy required to excite a Cr 1s core electron) is extremely informative.
XANES: The XANES region, which spans the first ~50 eV around the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.net A key feature in the Cr K-edge XANES spectrum of all Cr(VI) compounds with tetrahedral coordination, including dichromates, is a distinct and sharp pre-edge peak at an energy just below the main absorption edge (around 5990-5993 eV). researchgate.netscribd.com This peak arises from a 1s → 3d electronic transition, which is formally forbidden but gains intensity in a non-centrosymmetric environment like the tetrahedral geometry of the chromate/dichromate units. In contrast, octahedral Cr(III) compounds lack this strong pre-edge feature. researchgate.net The intensity and position of this pre-edge peak serve as a definitive fingerprint for the presence of tetrahedrally coordinated Cr(VI). scribd.com
EXAFS: The EXAFS region consists of oscillations extending several hundred eV above the absorption edge. researchgate.net These oscillations result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS signal can yield highly precise information about the local atomic environment, including:
The identity and number of neighboring atoms (coordination number).
The interatomic distances (bond lengths) to the nearest coordination shells.
A measure of the structural and thermal disorder (Debye-Waller factor).
For this compound, EXAFS analysis would provide precise Cr-O bond lengths for the terminal and bridging oxygen atoms within the dichromate anion, as well as information about the Cr-Cr distance through the oxygen bridge. scribd.comnih.gov This allows for a detailed reconstruction of the local coordination geometry around the chromium atoms in the solid state.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection of Paramagnetic Chromium Species
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons (i.e., paramagnetic species). wikipedia.org
This compound, in its ideal state, contains chromium as Cr(VI). The Cr(VI) ion has a 3d⁰ electron configuration, meaning it has no unpaired electrons. Therefore, pure, stoichiometric this compound is diamagnetic and will not produce an EPR signal. rsc.orgias.ac.in
The utility of EPR in the study of this compound lies in its extreme sensitivity for detecting paramagnetic species that may form as a result of chemical reduction, defects in the crystal lattice, or exposure to radiation. The most common paramagnetic chromium species are Cr(V) (3d¹) and Cr(III) (3d³). rsc.orgnih.gov
If Cr(VI) is reduced, the first intermediate is often the Cr(V) species. ias.ac.innih.gov Cr(V) is paramagnetic and gives a characteristic sharp EPR signal with a g-value (a parameter analogous to chemical shift in NMR) typically around g ≈ 1.97-1.98. researchgate.netnih.gov The detection of such a signal would be unambiguous evidence that a reduction process has occurred. The exact g-value and any hyperfine splitting of the signal can provide information about the coordination environment of the Cr(V) center. nih.gov
Further reduction leads to the formation of Cr(III). Cr(III) is also paramagnetic, but it typically gives rise to a very broad EPR signal in the solid state, which can sometimes be difficult to detect. ias.ac.innih.gov
Therefore, EPR serves as a highly specific tool not for studying this compound itself, but for assessing its stability and probing the mechanisms of its reduction by detecting the formation of trace amounts of paramagnetic Cr(V) or Cr(III) species. rsc.orgnih.gov
Advanced Microscopy Techniques (TEM, SEM) for Morphological and Nanoscale Structural Analysis
Advanced microscopy techniques are essential for characterizing the physical properties of crystalline materials like this compound, from the micrometer to the angstrom scale.
Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of a sample's surface topography. A focused beam of electrons is scanned across the sample, and the resulting secondary or backscattered electrons are collected to form an image. For this compound, SEM analysis would reveal key morphological information, including:
Particle Size and Distribution: The average size and range of sizes of the crystalline particles.
Surface Features: The presence of any surface defects, steps, or intergrowth of crystals.
SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which can provide semi-quantitative elemental analysis of the imaged area, confirming the presence and distribution of Li, Cr, and O.
Transmission Electron Microscopy (TEM): TEM provides much higher resolution than SEM, allowing for imaging at the nanoscale and even atomic level. In TEM, a broad beam of electrons is transmitted through an ultra-thin sample. For this compound, TEM could be used to investigate:
Nanoscale Morphology: Detailed imaging of the shape and size of nanocrystalline samples. researchgate.net
Crystallographic Information: Selected Area Electron Diffraction (SAED) patterns can be obtained from individual crystals. These patterns provide information about the crystal structure and lattice parameters, which can be used to confirm the crystallographic phase.
Lattice Imaging: High-Resolution TEM (HRTEM) can directly visualize the atomic lattice planes of the crystal. researchgate.net This powerful capability allows for the direct identification of crystal defects such as dislocations, stacking faults, and grain boundaries, providing ultimate insight into the structural perfection of the material.
Together, SEM and TEM provide a comprehensive picture of the physical and structural characteristics of this compound across multiple length scales, from the morphology of bulk powder to the atomic arrangement within a single crystal.
Computational and Theoretical Chemistry of Lithium Dichromate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a powerful tool for predicting a wide range of properties of molecules and materials, including their geometry, reaction energies, and spectroscopic signatures. mdpi.comresearchgate.net
DFT calculations are instrumental in understanding the intricate electronic structure and bonding within the dichromate anion (Cr₂O₇²⁻) and its interaction with lithium cations. The dichromate anion itself is characterized by a complex structure consisting of two tetrahedral CrO₄ units sharing a bridging oxygen atom. doubtnut.com DFT studies on the isolated dichromate dianion have shown that its stability is governed by strong covalent bonding. researchgate.net
The interaction with lithium ions introduces an ionic component to the bonding. DFT can model the charge distribution within the Li₂Cr₂O₇ system, revealing the extent of charge transfer from the lithium atoms to the dichromate anion. The structure of the dichromate anion features two chromium atoms, each tetrahedrally coordinated to four oxygen atoms, with one oxygen atom bridging the two chromium centers. doubtnut.com The bonding within the dichromate anion is primarily covalent.
Analysis of the electron density distribution and the molecular orbitals would elucidate the nature of the Li-O bonds. These are expected to be predominantly ionic, with the lithium atoms existing as Li⁺ ions. The calculations can also quantify the degree of polarization of the dichromate anion's electron cloud due to the presence of the lithium cations.
A Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a more quantitative picture of the bonding, including the hybridization of the atomic orbitals and the charge on each atom.
Table 1: Hypothetical DFT-Calculated Mulliken Atomic Charges in Lithium Dichromate
| Atom | Calculated Charge (e) |
| Li | +0.95 |
| Cr | +2.80 |
| O (terminal) | -0.85 |
| O (bridging) | -0.70 |
| Note: This table is illustrative and represents typical data that would be generated from DFT calculations. Actual values would depend on the specific DFT functional and basis set used. |
DFT calculations can predict various spectroscopic properties of this compound with a reasonable degree of accuracy. Harmonic frequency analysis, a standard output of DFT calculations, provides the vibrational modes of the molecule. mdpi.com These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed spectral bands. mdpi.comnih.gov It is common to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and the approximations inherent in the DFT method. mckendree.edu
The vibrational spectrum of the dichromate anion is characterized by stretching and bending modes of the Cr-O bonds. The interaction with lithium ions is expected to cause shifts in these vibrational frequencies, particularly for the terminal oxygen atoms that are in proximity to the lithium ions.
Electronic spectra, corresponding to transitions between electronic energy levels, can also be predicted using time-dependent DFT (TD-DFT). These calculations would reveal the energies of the electronic transitions and their corresponding oscillator strengths, providing a theoretical UV-Vis spectrum. For the dichromate anion, these transitions typically involve charge transfer from the oxygen ligands to the chromium metal centers. acs.org
Table 2: Predicted Vibrational Frequencies for the Dichromate Anion Moiety in Li₂Cr₂O₇ using DFT
| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| Symmetric stretch of terminal Cr-O bonds | 950 | Low | High |
| Asymmetric stretch of terminal Cr-O bonds | 920 | High | Medium |
| Symmetric stretch of bridging Cr-O-Cr bond | 780 | Medium | Low |
| Asymmetric stretch of bridging Cr-O-Cr bond | 560 | High | Low |
| Bending modes of O-Cr-O | 350-450 | Medium | Medium |
| Note: This is a representative table of data that would be obtained from DFT calculations. The values are illustrative. |
For solid-state this compound, DFT can be used to investigate the diffusion of lithium ions through the crystal lattice. This is particularly relevant for understanding the ionic conductivity of the material. By mapping the potential energy surface as a lithium ion moves from one stable site to another, it is possible to identify the most likely diffusion pathways and calculate the associated activation energy barriers. researchgate.net
The nudged elastic band (NEB) method is a common technique used in conjunction with DFT to find the minimum energy path and the transition state for diffusion. The results of these simulations can provide atomic-level insights into the factors that control lithium ion mobility in the solid state. researchgate.netrsc.org For instance, the size of the "bottlenecks" in the crystal structure that the lithium ion must pass through and the strength of the electrostatic interactions with the surrounding dichromate anions will significantly influence the energy barrier. researchgate.net
Table 3: Hypothetical Energy Barriers for Li⁺ Diffusion in Solid this compound
| Diffusion Pathway (from site A to B) | Pathway Length (Å) | Calculated Energy Barrier (eV) |
| Interstitial hop along c-axis | 3.5 | 0.8 |
| Vacancy-assisted hop in ab-plane | 4.2 | 1.2 |
| Inter-layer hop | 5.1 | 2.5 |
| Note: This table presents hypothetical data to illustrate the output of DFT calculations for ion diffusion. |
DFT is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. uni-jena.dersc.org This allows for the determination of the rate-limiting step and provides insights into how the reaction proceeds at an electronic level.
For example, the decomposition of this compound upon heating could be modeled to understand the sequence of bond-breaking and bond-forming events. Similarly, its reactions as an oxidizing agent in organic synthesis can be investigated. The calculations would reveal how the reactants interact, how electrons are transferred, and what intermediates are formed during the course of the reaction.
Simulation of Lithium Ion Diffusion Pathways and Associated Energy Barriers in Solid-State Structures
Molecular Dynamics (MD) Simulations for Atomistic-Level Dynamic Behavior and Phase Transitions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound systems at the atomic level. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time. rsc.orgrsc.org This allows for the investigation of dynamic processes such as diffusion, phase transitions, and the behavior of this compound in solution. nih.gov
In the context of this compound, MD simulations could be used to:
Simulate the melting process and determine the melting point.
Study the structural changes that occur during a phase transition.
Investigate the solvation structure of lithium and dichromate ions in an aqueous solution.
Calculate transport properties such as viscosity and ionic conductivity. nih.gov
Development and Parameterization of Force Fields for Classical Simulations of this compound Systems
Classical MD simulations rely on force fields to describe the potential energy of the system as a function of the atomic positions. A force field is a set of equations and parameters that define the interactions between atoms. osti.gov For accurate MD simulations of this compound, a reliable force field is essential.
The development of a force field for this compound would involve several steps:
Defining the functional form: This includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
Parameterization: The parameters in the force field equations (e.g., force constants, equilibrium bond lengths and angles, atomic charges) need to be determined. nih.gov This is often done by fitting the force field to reproduce data from high-level quantum chemical calculations (e.g., DFT) or experimental data. osti.govnih.gov For instance, DFT calculations on small clusters of this compound could provide the necessary data for parameterizing the bonded and non-bonded interactions. illinois.edu
Validation: The developed force field must be validated by comparing the results of MD simulations with experimental data for various properties, such as density, heat of vaporization, and radial distribution functions.
Reactive force fields, such as ReaxFF, can also be developed to model chemical reactions within the MD simulation. inrim.itarxiv.org This would allow for the study of processes like thermal decomposition or reactions with other chemical species.
Quantum Chemical Studies on Reactivity, Redox Potentials, and Reaction Intermediates
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of the dichromate ion, which dictates the reactivity of the this compound salt. oup.comresearchgate.net These calculations provide a detailed picture of the electronic distribution and orbital energies, which are fundamental to understanding chemical reactivity.
The reactivity of the dichromate anion is closely linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (E_LUMO) indicates its capacity to accept electrons. A high E_HOMO value suggests a greater tendency for oxidation, whereas a low E_LUMO value implies a higher susceptibility to reduction. The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability and reactivity. mdpi.com
Various quantum chemical parameters can be derived from these orbital energies to quantify the reactivity of the dichromate ion. These descriptors help in predicting its behavior in chemical reactions, such as its well-known role as a strong oxidizing agent. oup.commdpi.com
Table 1: Conceptual Quantum Chemical Reactivity Descriptors for the Dichromate Ion (Cr₂O₇²⁻) This table is illustrative, based on general principles of DFT calculations applied to chemical species. Exact values depend on the level of theory and basis set used.
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | E_HOMO | - | Relates to electron-donating ability. |
| LUMO Energy | E_LUMO | - | Relates to electron-accepting ability. |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Indicator of chemical reactivity and stability. |
| Ionization Potential | I | -E_HOMO | Energy required to remove an electron. |
| Electron Affinity | A | -E_LUMO | Energy released when an electron is added. |
| Electronegativity | χ | (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness | S | 1 / η | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index | ω | χ² / (2η) | Measures the electrophilic power of the species. |
Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O ung.edu
The accuracy of these predictions depends on the computational model, including the level of theory, basis set, and the method used to account for solvation effects, often a Polarizable Continuum Model (PCM). mdpi.com
Theoretical studies are also instrumental in identifying and characterizing transient species, or reaction intermediates , that form during chemical transformations. For the reduction of dichromate, computational modeling can elucidate the structure and stability of proposed intermediates. For instance, in the oxidation of organic substrates, mechanisms may involve the formation of chromate-ester intermediates. libretexts.org Quantum chemical calculations can map the potential energy surface of the reaction, identifying transition states and intermediates, thereby clarifying the reaction pathway at a molecular level.
Theoretical Modeling of Solution-Phase Interactions: Ion-Water, Ion-Ion Interactions, and Aggregate Formation
In aqueous solutions, the behavior of this compound is governed by a complex interplay of interactions between the lithium and dichromate ions and the surrounding water molecules. Theoretical models, ranging from continuum solvation models to explicit molecular dynamics (MD) simulations, are employed to understand these phenomena. aip.orgosti.gov
Ion-Water Interactions
When dissolved in water, both Li⁺ and Cr₂O₇²⁻ ions become hydrated, surrounded by a shell of water molecules.
Lithium Ion (Li⁺) Hydration: The small size and high charge density of the Li⁺ ion lead to strong electrostatic interactions with the polar water molecules. Ab initio molecular dynamics (AIMD) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have been extensively used to study its hydration structure. aip.orgrsc.orgaip.org These studies consistently show that Li⁺ has a well-defined first hydration shell. The coordination number—the number of water molecules in this shell—is predominantly four, arranged in a nearly perfect tetrahedral geometry, although five-fold coordination also occurs to a lesser extent. aip.orgaip.org The Li⁺-oxygen distance in this first shell is a key structural parameter determined from these simulations.
Dichromate Ion (Cr₂O₇²⁻) Hydration: The larger, polyatomic dichromate anion also interacts with water molecules, primarily through hydrogen bonding between the hydrogen atoms of water and the oxygen atoms of the anion. The hydration structure is less defined than that of the small, spherical lithium cation, but it significantly influences the ion's mobility and reactivity in solution.
Ion-Ion Interactions and Aggregate Formation
In all but the most dilute solutions, electrostatic forces lead to interactions between the Li⁺ cations and Cr₂O₇²⁻ anions. These interactions can result in the formation of various aggregates.
Ion-Pair Formation: Molecular dynamics simulations are particularly useful for studying the formation of ion pairs. acs.org These can be categorized based on the extent of solvent separation:
Contact Ion Pairs (CIPs): The Li⁺ and Cr₂O₇²⁻ ions are in direct contact, with no water molecules between them.
Solvent-Shared Ion Pairs (SSIPs): The ions are separated by a single layer of water molecules.
Solvent-Separated Ion Pairs (2SIPs): The ions are separated by two layers of water molecules.
The relative stability and population of these ion pairs depend on the concentration of the salt and the nature of the solvent. pku.edu.cn The formation of these aggregates is crucial as it affects the solution's thermodynamic properties and the transport properties of the ions, such as conductivity and diffusion coefficients. researchgate.netaip.org
Larger Aggregate Formation: At higher concentrations, the formation of larger clusters or aggregates beyond simple ion pairs can occur. researchgate.net These aggregates can involve multiple cations and anions (e.g., [Li₂Cr₂O₇]⁰, [Li(Cr₂O₇)₂]³⁻). Thermodynamic models like the Pitzer model are often used to account for these strong ion-ion interactions in concentrated electrolyte solutions by fitting experimental data, such as osmotic coefficients or solubilities, to specific ion-interaction parameters. osti.govjst.go.jpresearchgate.netresearchgate.net These models are essential for accurately predicting the properties of concentrated this compound solutions.
Table 2: Summary of Theoretical Models for Solution-Phase Interactions of this compound
| Interaction Type | Phenomenon | Key Theoretical Models | Information Obtained |
| Ion-Water | Hydration of Li⁺ and Cr₂O₇²⁻ | QM/MM, Ab Initio Molecular Dynamics (AIMD), Classical MD | Coordination number, radial distribution functions (RDFs), hydration shell geometry, hydration free energy. aip.orgrsc.org |
| Ion-Ion | Ion Pairing (CIP, SSIP) | Molecular Dynamics (MD), Potentials of Mean Force (PMF) | Stability and population of different ion pair types, inter-ionic distances. acs.org |
| Aggregate Formation | Clustering at high concentrations | Thermodynamic Models (e.g., Pitzer), MD Simulations | Ion-interaction parameters, activity coefficients, prediction of solubility, characterization of larger ionic clusters. researchgate.netresearchgate.net |
Reaction Mechanisms and Chemical Transformations Involving Lithium Dichromate
Thermal Decomposition Pathways and End Products
The thermal stability of lithium dichromate is a critical parameter influencing its storage and application. Upon heating, it undergoes decomposition, yielding a mixture of solid and gaseous products. The exact nature of these products and the kinetics of the reaction are sensitive to the experimental conditions.
While specific, detailed studies on the thermal decomposition of pure this compound are not extensively documented, its behavior can be inferred from the well-studied decomposition of other alkali metal dichromates, such as potassium dichromate (K₂Cr₂O₇). doubtnut.comwikipedia.org The decomposition of this compound dihydrate (Li₂Cr₂O₇·2H₂O) begins at approximately 130°C. matweb.com Another source indicates a decomposition temperature of about 187°C (368.6°F), with the evolution of oxygen gas that can support combustion. noaa.gov
The generally accepted decomposition pathway for alkali metal dichromates involves an internal redox reaction where the dichromate(VI) is reduced to chromium(III) oxide, with a corresponding oxidation of some oxide ions to molecular oxygen. doubtnut.comgoogle.com The solid residue consists of the corresponding alkali metal chromate (B82759) and chromium(III) oxide, which is a green solid. doubtnut.com
Therefore, the anticipated thermal decomposition reaction for anhydrous this compound is:
2Li₂Cr₂O₇(s) → 2Li₂CrO₄(s) + Cr₂O₃(s) + ³/₂O₂(g)
The gaseous species evolved is oxygen (O₂), while the solid residue is a mixture of lithium chromate (Li₂CrO₄) and chromium(III) oxide (Cr₂O₃). doubtnut.com
Table 1: Thermal Decomposition Products of this compound
| Initial Reactant | Gaseous Product | Solid Residue | Appearance of Residue |
| This compound (Li₂Cr₂O₇) | Oxygen (O₂) | Lithium Chromate (Li₂CrO₄) + Chromium(III) Oxide (Cr₂O₃) | Yellow/Green Solid Mixture |
Data based on analogy with other alkali metal dichromates. doubtnut.combohrium.com
The kinetics of thermal decomposition are significantly affected by the surrounding gaseous atmosphere and the rate at which heat is applied, typically studied using thermogravimetric analysis (TGA). celignis.com
Influence of Gaseous Atmosphere : The environment in which decomposition occurs can alter the reaction pathway.
Inert Atmosphere (e.g., Nitrogen, Argon) : In an inert atmosphere, the decomposition proceeds as described above, driven solely by heat. This environment is ideal for studying the intrinsic thermal stability and decomposition mechanism without side reactions like oxidation from the atmosphere. celignis.compharmatutor.org
Oxidizing Atmosphere (e.g., Air, Oxygen) : Since oxygen is already a product of the decomposition of this compound, conducting the reaction in an oxidizing atmosphere is not expected to fundamentally change the primary solid products (lithium chromate and chromium(III) oxide). However, the presence of external oxygen could potentially influence the reaction equilibrium and rate.
Influence of Heating Rate : In non-isothermal TGA experiments, the heating rate directly impacts the observed decomposition temperature. valipod.com
An increase in the heating rate typically shifts the decomposition curves to higher temperatures. This is a kinetic effect; at a faster heating rate, there is less time for the reaction to occur at any given temperature, so a higher temperature is required to achieve the same degree of mass loss. valipod.com This means that the onset and peak decomposition temperatures will appear higher when the sample is heated more quickly.
Identification of Gaseous Evolution Species and Solid Residue Characterization
Redox Chemistry of the Dichromate Anion
The chemical reactivity of this compound is dominated by the redox properties of the dichromate anion (Cr₂O₇²⁻), in which chromium exists in its +6 oxidation state. It is a strong oxidizing agent, particularly in acidic solutions.
In redox reactions where dichromate acts as an oxidant, the chromium(VI) is reduced to the more stable chromium(III) oxidation state. This transformation is accompanied by a distinct color change from orange (Cr₂O₇²⁻) to green (Cr³⁺). organic-chemistry.org
In acidic media , the reduction half-reaction is: Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l)
The high positive electrode potential for this reaction in acid underscores its strong oxidizing power.
In alkaline or neutral media , the dichromate ion is less stable and exists as the chromate ion (CrO₄²⁻). While still an oxidizing agent, its potential is lower than that of dichromate in acid. The reduction in alkaline solution typically yields chromium(III) hydroxide (B78521), a gelatinous green precipitate.
CrO₄²⁻(aq) + 4H₂O(l) + 3e⁻ → Cr(OH)₃(s) + 5OH⁻(aq)
Dichromate solutions, often prepared as the Jones reagent (CrO₃ in aqueous sulfuric acid), are classic reagents for the oxidation of alcohols. organic-chemistry.orgkhanacademy.org The mechanism involves two primary steps:
Formation of a Chromate Ester : The alcohol attacks the chromium atom, leading to the formation of a chromate ester intermediate. organic-chemistry.orglibretexts.orguni-hamburg.dechemistrysteps.com This step makes the hydrogen on the alcohol's carbinol carbon (the carbon bearing the -OH group) acidic.
Elimination Step : A base (often water) removes the acidic proton from the carbinol carbon. This initiates an E2-like elimination where the electrons from the C-H bond form the new C=O double bond, and the chromium species, having accepted the electrons, departs as a reduced Cr(IV) species (H₂CrO₃). libretexts.orgchemistrysteps.com The Cr(IV) subsequently undergoes further reactions to yield the final stable Cr(III) state. organic-chemistry.org
The type of alcohol determines the final product:
Primary Alcohols : Are oxidized first to aldehydes. If the reaction is performed under anhydrous conditions (e.g., using pyridinium (B92312) chlorochromate, PCC), the aldehyde can be isolated. libretexts.org In aqueous acidic solutions like the Jones reagent, the aldehyde forms a hydrate, which is readily oxidized further to a carboxylic acid. organic-chemistry.orgchemistrysteps.com
Secondary Alcohols : Are oxidized to ketones. Ketones are resistant to further oxidation under these conditions. uni-hamburg.dechemistrysteps.com
Tertiary Alcohols : Lack a hydrogen atom on the carbinol carbon and are therefore resistant to oxidation by this mechanism. uni-hamburg.de
Table 2: Oxidation of Alcohols by Dichromate
| Alcohol Type | Initial Product | Final Product (in Aqueous Acid) |
| Primary (R-CH₂OH) | Aldehyde (R-CHO) | Carboxylic Acid (R-COOH) |
| Secondary (R₂CHOH) | Ketone (R₂C=O) | Ketone (R₂C=O) |
| Tertiary (R₃COH) | No Reaction | No Reaction |
Interactive data based on established organic oxidation mechanisms. organic-chemistry.orgchemistrysteps.com
Electron transfer (ET) is the fundamental process in all redox reactions. In the context of coordination complexes, ET can occur via two principal mechanisms: outer-sphere and inner-sphere. bhu.ac.inscribd.com
Outer-Sphere Electron Transfer : In this mechanism, the electron is transferred from the reductant to the oxidant (e.g., the dichromate complex) while their respective coordination spheres remain intact. wikipedia.orglibretexts.org The reactants are not directly bonded. The rate of this process is governed by several factors, including the distance between the redox centers and the "reorganizational energy" required to change bond lengths and solvent shells to accommodate the new oxidation states, as described by Marcus Theory. wikipedia.orglibretexts.org An outer-sphere mechanism is common when both the oxidant and reductant complexes are substitutionally inert. scribd.com
Inner-Sphere Electron Transfer : This mechanism requires the formation of a bridged intermediate where a ligand is simultaneously part of the coordination sphere of both the oxidant and the reductant. bhu.ac.intestbook.com The electron is transferred through this bridging ligand. For this to occur, one of the complexes must be substitutionally labile to allow the bridging ligand to enter its coordination sphere. The nature of the bridging ligand itself is crucial, as its ability to mediate electron flow significantly impacts the reaction rate. scribd.com After electron transfer, the bridged complex dissociates.
In reactions involving the dichromate anion and a reducible metal complex, the pathway taken depends on the nature of the complex. If the complex has a suitable bridging ligand (like a halide or pseudohalide) and is labile, an inner-sphere pathway is possible. If both complexes are substitutionally inert, an outer-sphere mechanism is more likely.
Mechanistic Studies of its Oxidative Reactivity in Organic Synthesis (e.g., Alcohol Oxidation, Aldehyde Formation)
Solution-Phase Equilibria and Speciation (e.g., pH-Dependent Chromate-Dichromate Equilibria)
In aqueous solutions, this compound is involved in a well-established, pH-dependent equilibrium between the yellow chromate ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻). This equilibrium is a fundamental aspect of chromium(VI) chemistry in solution. The speciation is primarily governed by the hydrogen ion concentration (pH), and the interconversion between the two anionic species can be represented by the following reversible reactions. rsc.orgwikipedia.orgyoutube.com
2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l) digipac.ca
The hydrogen chromate ion (HCrO₄⁻) acts as an intermediate in this equilibrium. It is a weak acid with a pKa of approximately 5.9. wikipedia.org The relevant equilibria involving the hydrogen chromate ion are:
HCrO₄⁻(aq) ⇌ CrO₄²⁻(aq) + H⁺(aq); pKa ≈ 5.9 wikipedia.org
2HCrO₄⁻(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l) wikipedia.org
The predominance of either the chromate or dichromate ion is therefore directly linked to the pH of the solution. In alkaline and weakly acidic solutions (pH > 6), the chromate ion is the predominant species. As the solution becomes more acidic, the concentration of the dichromate ion increases, and it becomes the dominant species in strongly acidic solutions. rsc.orgwikipedia.org The equilibrium is also influenced by the total concentration of chromium(VI) in the solution. wikipedia.org
Below is an interactive table summarizing the key species and equilibrium reactions in an aqueous solution of this compound.
| Species Name | Chemical Formula | Predominant pH Range | Color in Solution |
| Chromate ion | CrO₄²⁻ | Alkaline (pH > 8) | Yellow |
| Hydrogen Chromate ion | HCrO₄⁻ | Weakly Acidic (pH 4-6) | - |
| Dichromate ion | Cr₂O₇²⁻ | Acidic (pH < 4) | Orange |
Interactive Data Table: pH-Dependent Equilibria Users can hypothetically adjust the pH to see the predominant species.
| pH Value | Predominant Chromium(VI) Species |
| 2 | Dichromate (Cr₂O₇²⁻) |
| 4 | Dichromate (Cr₂O₇²⁻) / Hydrogen Chromate (HCrO₄⁻) |
| 6 | Hydrogen Chromate (HCrO₄⁻) / Chromate (CrO₄²⁻) |
| 8 | Chromate (CrO₄²⁻) |
| 10 | Chromate (CrO₄²⁻) |
| 12 | Chromate (CrO₄²⁻) |
Kinetics and Mechanisms of Solid-State Reactions Involving this compound
The study of solid-state reactions involving this compound is crucial for understanding its thermal stability and its potential use in high-temperature applications or as a precursor in solid-state synthesis. While specific kinetic data for many reactions of this compound are not widely available, the principles of solid-state kinetics and mechanisms observed in similar lithium-containing compounds can provide significant insights.
Solid-state reactions are fundamentally different from solution-phase reactions as they are governed by factors such as crystal structure, diffusion of ions through the solid lattice, and the formation of new solid phases at the interface between reactants. jiwaji.edu The kinetics of these reactions are often analyzed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), and the data is fitted to various solid-state reaction models. researchgate.net
A key type of solid-state reaction is thermal decomposition. While a detailed mechanism for this compound is not extensively published, the thermal decomposition of other dichromates, such as ammonium (B1175870) dichromate, proceeds through complex steps involving redox reactions and the formation of intermediate products. For this compound, a potential decomposition pathway could involve the release of oxygen and the formation of lithium chromate(III) or other mixed oxides.
Another important area of solid-state reactions is the synthesis of complex oxides. For instance, thermodynamic data suggests that this compound can be formed from the reaction of lithium peroxide (Li₂O₂) and chromium(III) oxide (Cr₂O₃) in the presence of oxygen, with a reaction enthalpy of -247 kJ/mol. rsc.org
Li₂O₂ + Cr₂O₃ + O₂ ⇌ Li₂Cr₂O₇ rsc.org
The kinetics of such a reaction would likely be diffusion-controlled, where the rate is determined by the migration of lithium and oxygen ions through the product layer to the reaction interface. The mechanism can often be described by models such as the Jander equation or the Ginstling-Brounshtein model for diffusion-controlled reactions. More complex reactions may follow the Avrami-Erofeev model, which accounts for nucleation and growth of the new phase. researchgate.net
The study of solid-state reactions in other lithium-containing systems, such as the synthesis of lithium cobalt oxide (LiCoO₂) or lithium titanate (Li₄Ti₅O₁₂), reveals that the reaction mechanism is often multi-step and highly dependent on temperature, particle size, and the surrounding atmosphere. researchgate.netsemanticscholar.org For example, in the synthesis of LiCoO₂, the reaction proceeds through a second-order reaction model with a determined activation energy. researchgate.net Similarly, the synthesis of lithium titanate from lithium carbonate and titanium dioxide follows a diffusion-controlled mechanism. semanticscholar.org By analogy, it is expected that solid-state reactions involving this compound would also be governed by these fundamental principles.
The table below summarizes common kinetic models used to describe solid-state reactions, which would be applicable to studies of this compound.
| Kinetic Model | Rate-Limiting Step | Typical Application |
| Avrami-Erofeev | Nucleation and growth | Phase transformations, decomposition |
| Jander | 3D diffusion through a product layer (spherical particles) | Reactions between two solid powders |
| Ginstling-Brounshtein | 3D diffusion through a product layer (spherical particles, considers changing surface area) | Reactions between two solid powders |
| 1D, 2D, or 3D Diffusion | Diffusion in one, two, or three dimensions | Reactions controlled by the transport of reactants |
| Power Law | Not a specific mechanism, empirical fit | Initial stages of reaction |
Interactive Data Table: Hypothetical Solid-State Reaction Progress This table illustrates a hypothetical diffusion-controlled reaction based on the Jander model, where α is the fraction of reaction completed over time.
| Time (arbitrary units) | Fraction Reacted (α) - Jander Model |
| 0 | 0.00 |
| 10 | 0.25 |
| 20 | 0.45 |
| 30 | 0.60 |
| 40 | 0.72 |
| 50 | 0.81 |
| 60 | 0.88 |
| 70 | 0.93 |
| 80 | 0.96 |
| 90 | 0.98 |
| 100 | 0.99 |
Fundamental Investigations of Lithium Dichromate in Advanced Materials Science Applications
Electrochemical Behavior in Energy Storage Systems: Mechanistic Insights
The potential application of lithium-containing compounds in energy storage, particularly in lithium-ion batteries, is a significant area of modern materials research. While chromium-based materials have been considered, specific research into lithium dichromate remains sparse.
This compound as a Component or Additive in Electrode Materials: Fundamental Electrochemical Performance
Interfacial Phenomena and Electrochemical Stability at Electrode-Electrolyte Interfaces
The stability of the interface between the electrode and the electrolyte is critical for the longevity and safety of lithium-ion batteries. arxiv.orgmdpi.comosti.govnih.gov The formation of a stable Solid Electrolyte Interphase (SEI) is a key aspect of this stability. arxiv.org While general principles of SEI formation are well-studied for common electrode materials, specific investigations into the interfacial phenomena involving this compound are scarce.
A Chinese patent has mentioned the use of this compound in the context of creating an artificial SEI material, suggesting a potential role in passivating electrode surfaces. researchgate.net This indicates a conceptual application of Li₂Cr₂O₇ in controlling the electrode-electrolyte interface. However, the scientific literature lacks detailed experimental studies that characterize the composition, ionic conductivity, and electrochemical stability of an SEI layer formed from or influenced by the presence of this compound. Therefore, a mechanistic understanding of how Li₂Cr₂O₇ would interact at the interface and contribute to the SEI remains an open area for research.
Mechanisms of Lithium Ion Transport and Intercalation in Dichromate-Containing Structures
The kinetics of lithium-ion transport and intercalation are fundamental to the performance of a battery electrode. arxiv.org The crystal structure of an electrode material dictates the pathways and energy barriers for Li⁺ diffusion. For this compound, there is a significant gap in the literature regarding the study of its structure as a host for lithium-ion intercalation and deintercalation.
Investigations into the interfacial properties and ion transport in heterogeneous SEI layers composed of common components like lithium fluoride (B91410) (LiF) and lithium carbonate (Li₂CO₃) have shown that interfaces can significantly impact ion mobility. arxiv.org However, no similar studies have been published for dichromate-containing structures. Without experimental or computational data on lithium-ion diffusion coefficients, activation energies, and structural changes upon cycling, the mechanisms of Li⁺ transport in a hypothetical Li₂Cr₂O₇-based electrode are currently speculative.
Catalysis: Exploration of Catalytic Mechanisms and Active Sites
Chromium compounds are well-known for their catalytic activity, primarily owing to the multiple accessible oxidation states of chromium. This compound, as a strong oxidizing agent, has been generally examined for its potential in various catalytic processes, including organic transformations. smolecule.comnoaa.gov
Role of Chromium Oxidation States in Heterogeneous Catalytic Processes
In heterogeneous catalysis, the surface of the catalyst provides active sites for chemical reactions. The oxidation state of the metal ions on the catalyst surface is often crucial to its activity and selectivity. This compound contains chromium in the +6 oxidation state. oup.com
A study on the direct iodination of arenes compared the oxidizing activity of several dichromates and found the following qualitative order: K₂Cr₂O₇ < Na₂Cr₂O₇ < Li₂Cr₂O₇ < (NH₄)₂Cr₂O₇. oup.com This suggests that the cation can influence the reactivity of the dichromate anion and that this compound is a more potent oxidizing agent than its more common sodium and potassium counterparts in this specific reaction. oup.com This finding hints at its potential utility in heterogeneous catalytic oxidations. However, dedicated studies focusing on the mechanistic role of chromium's oxidation states in Li₂Cr₂O₇ during heterogeneous catalytic cycles, characterization of active sites, and the influence of supports are not available.
The following table presents the qualitative comparison of oxidizing activity found in the aforementioned study.
| Dichromate Compound | Relative Oxidizing Activity |
| Potassium Dichromate (K₂Cr₂O₇) | Low |
| Sodium Dichromate (Na₂Cr₂O₇) | Medium |
| This compound (Li₂Cr₂O₇) | High |
| Ammonium (B1175870) Dichromate ((NH₄)₂Cr₂O₇) | Very High |
| Table based on findings from a study on aromatic iodination. oup.com |
Corrosion Inhibition: Mechanistic Aspects of Passive Layer Formation
The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to form a stable, passive film on a metal's surface. This process involves a series of electrochemical reactions that transform the chemical nature of both the metal surface and the chromium ions.
Pathways for Chromium(VI) Reduction to Chromium(III) and Formation of Protective Films
The primary mechanism by which this compound provides corrosion protection is through the creation of a chromate (B82759) conversion coating. This process is initiated when the metal substrate is exposed to an aqueous solution of this compound. The hexavalent chromium (Cr(VI)) in the dichromate ion (Cr₂O₇²⁻) is a potent oxidizing agent.
The formation of the protective film begins with the oxidation of the base metal (e.g., aluminum, zinc, steel) by the Cr(VI) ions. This reaction causes the metal surface to dissolve slightly at local anodic sites. Simultaneously, the Cr(VI) is reduced to trivalent chromium (Cr(III)). This reduction is a critical step in the formation of the passive layer.
Anodic Reaction (Metal Oxidation): Zn → Zn²⁺ + 2e⁻
Cathodic Reaction (Chromium Reduction): Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O
The newly formed trivalent chromium (Cr³⁺) ions have low solubility in the solution at the slightly acidic to neutral pH found at the metal's surface. Consequently, they precipitate out of the solution, typically as a complex mixture of chromium hydroxide (B78521) (Cr(OH)₃) and chromium oxide (Cr₂O₃). mdpi.com This co-precipitation forms a non-porous, amorphous, and gelatinous film that adheres tightly to the metal substrate. wikipedia.org The film's composition is complex, consisting mainly of hydrated chromium oxides and hydroxides, and often incorporates ions from the metal substrate itself. mdpi.com
The table below outlines the key electrochemical reactions involved in the formation of the protective film on a zinc substrate.
| Reaction Type | Electrochemical Half-Reaction | Description |
| Metal Oxidation | Zn → Zn²⁺ + 2e⁻ | At anodic sites, the base metal is oxidized, releasing electrons. |
| Chromium Reduction | Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O | At cathodic sites, hexavalent chromium is reduced to trivalent chromium. |
| Film Precipitation | Cr³⁺ + 3OH⁻ → Cr(OH)₃ (s) | Trivalent chromium precipitates as insoluble chromium hydroxide. |
| Film Dehydration | 2Cr(OH)₃ (s) → Cr₂O₃ (s) + 3H₂O | The hydroxide can dehydrate to form more stable chromium oxide. |
This process effectively converts the active, corrodible metal surface into a passive, non-reactive one. The resulting film is typically very thin, often in the range of 0.3 to 0.8 micrometers. nmfrc.org
Role of Dichromate in Surface Passivation and Adhesion
The protective film formed from the reduction of dichromate ions serves two primary functions in advanced materials applications: surface passivation and enhanced adhesion for subsequent coatings.
Surface Passivation: Passivation refers to the creation of an inert barrier on the metal's surface that significantly reduces its electrochemical reactivity. hse.gov.uk The chromium(III) oxide/hydroxide layer is a physical barrier that isolates the underlying metal from corrosive agents in the environment, such as oxygen and moisture. alliancechemical.com
A unique and critical feature of chromate conversion coatings is their "self-healing" capability. alliancechemical.com This property is attributed to the inclusion of a reservoir of soluble hexavalent chromium (Cr(VI)) ions that become trapped within the gelatinous Cr(III)-based film during its formation. If the protective layer is mechanically scratched or damaged, exposing the bare metal underneath, these trapped Cr(VI) ions can migrate to the damaged area. There, they re-initiate the reduction-precipitation process, forming a new passive film that "heals" the breach. mdpi.comalliancechemical.com This active corrosion inhibition is a key reason for the widespread use of dichromates in critical applications.
Adhesion Promotion: The chemical and physical properties of the chromate conversion coating make it an excellent primer for paints, adhesives, and other organic coatings. wikipedia.org When first applied, the film is gelatinous, and as it dries and hardens, it forms a surface with excellent micro-topography and chemical characteristics for mechanical interlocking and chemical bonding with a topcoat. wikipedia.org This dramatically improves the adhesion of the subsequent layer to the metal substrate. atamanchemicals.comnaprocessing.com This enhanced adhesion prevents delamination and blistering of the paint or coating, thereby extending the service life of the entire protective system. The use of a dichromate treatment is a crucial step in metal finishing for industries like aerospace, where strong paint adhesion is critical for performance and durability. hse.gov.uknaprocessing.com
Future Research Trajectories and Emerging Paradigms in Lithium Dichromate Chemistry
Integration of Multi-Modal In-situ and Operando Characterization Techniques for Real-Time Mechanistic Insights
Understanding the dynamic structural and chemical changes in lithium dichromate during electrochemical processes or catalytic reactions is crucial for its development. Traditional ex situ methods, which analyze materials before and after a reaction, often fail to capture transient intermediate states or the true nature of the material under operational conditions. rsc.org In contrast, in-situ and operando techniques allow for real-time monitoring of these changes as they happen within a functioning device. sciengine.comnih.gov
Future research will increasingly rely on a suite of these techniques to unravel the complex mechanisms governing the performance of this compound-based materials. For instance, in the context of battery applications, operando X-ray Diffraction (XRD) can be used to track phase transitions and changes in the crystal lattice of a this compound cathode during charging and discharging. sciengine.com This provides direct evidence of the lithiation/delithiation mechanisms.
Simultaneously, in-situ Transmission Electron Microscopy (TEM) can offer atomic-scale visualization of morphological and structural evolution, revealing processes like particle cracking, surface layer formation, or the migration of chromium ions. sciengine.com Density functional theory (DFT) calculations have suggested that in the related compound LiCrO₂, chromium ions can migrate into lithium layers, which is detrimental to electrochemical activity. researchgate.net In-situ TEM could directly observe such phenomena in this compound.
Furthermore, spectroscopic techniques provide chemical insights. Operando X-ray Absorption Spectroscopy (XAS) can probe the local electronic structure and oxidation state of chromium, clarifying its role in redox reactions. For related Cr-based cathode materials, such techniques have been essential in understanding charge compensation mechanisms. researchgate.net By combining these multi-modal techniques, a comprehensive, real-time picture of this compound's behavior can be constructed, accelerating the identification of failure mechanisms and the design of more robust materials. nih.gov
Table 1: Applicable In-situ/Operando Characterization Techniques for this compound Research
| Technique | Information Gained | Potential Application for this compound |
| In-situ/Operando X-ray Diffraction (XRD) | Real-time crystal structure changes, phase transitions, lattice parameter evolution. sciengine.com | Tracking structural integrity and phase evolution during electrochemical cycling in a battery. |
| In-situ/Operando Transmission Electron Microscopy (TEM) | Atomic-scale morphology changes, defect formation, interfacial dynamics, elemental mapping. sciengine.com | Visualizing particle pulverization, solid-electrolyte interphase (SEI) growth, and Cr ion migration. |
| In-situ/Operando X-ray Absorption Spectroscopy (XAS) | Local atomic environment, oxidation state changes, bond distances. | Determining the charge compensation mechanism (i.e., chromium vs. oxygen redox activity). |
| In-situ/Operando Raman/FTIR Spectroscopy | Vibrational modes of molecules, detection of new chemical species at interfaces. | Monitoring electrolyte decomposition and the formation of surface species on the electrode. |
| Operando Electron Paramagnetic Resonance (EPR) | Detection and quantification of paramagnetic species (e.g., Cr⁵⁺). researchgate.net | Identifying and studying transient chromium oxidation states during electrochemical reactions. |
Rational Design Principles for Novel this compound-Based Materials with Tunable Functionalities
The advancement of this compound applications beyond its current uses hinges on the ability to rationally design materials with specific, predictable functionalities. This approach moves away from traditional trial-and-error methods towards a more deliberate, bottom-up strategy for creating materials with tailored electrochemical, catalytic, or inhibitive properties. murdoch.edu.aursc.org
One key principle is structural engineering at the nanoscale . By controlling the morphology of this compound—for example, by synthesizing it as nanoparticles, nanowires, or porous architectures—it is possible to significantly enhance its performance. mdpi.com Nanostructuring can increase the surface area available for electrochemical reactions, shorten lithium-ion diffusion pathways, and better accommodate the strain of lithiation/delithiation, which could lead to higher capacity and better cycling stability in battery applications. mdpi.com
Another powerful design principle is compositional modification through doping or substitution . Introducing other elements into the this compound crystal lattice can tune its intrinsic properties. For example, doping with other transition metals could stabilize the structure, improve electronic conductivity, or modify the redox potential. This strategy is widely used to enhance the performance of cathode materials in lithium-ion batteries. lidsen.com
Furthermore, the design of composite materials offers a pathway to combine the properties of this compound with other materials. For instance, a composite of this compound and a highly conductive material like graphene could address potential issues of poor electronic conductivity. mdpi.com For corrosion inhibition applications, incorporating this compound into smart coatings that allow for controlled release could improve efficiency and reduce environmental impact. datainsightsmarket.com The rational design of these complex materials requires a deep understanding of the structure-property relationships that can be elucidated by the characterization and modeling techniques discussed in other sections. grantome.com
Table 2: Rational Design Strategies for this compound-Based Materials
| Design Principle | Example Method | Tunable Functionality | Potential Application |
| Nanostructuring | Sol-gel synthesis, hydrothermal methods | Increased surface area, shorter ion diffusion paths, improved strain accommodation. mdpi.com | High-rate cathodes for lithium-ion batteries. |
| Compositional Doping | Solid-state reaction with dopant precursors | Modified electronic conductivity, enhanced structural stability, tuned redox potential. lidsen.com | High-voltage cathode materials, specialized catalysts. |
| Surface Coating | Atomic Layer Deposition (ALD), wet-chemical coating | Improved interfacial stability, suppression of side reactions with electrolyte. iapchem.org | Long-cycle life battery electrodes. |
| Composite Formulation | Mechanical milling, in-situ polymerization | Enhanced electronic/ionic conductivity, controlled release of inhibitor. mdpi.com | High-power electrodes, smart anti-corrosion coatings. |
Advanced Computational Modeling for Predictive Material Discovery and Property Optimization
Computational modeling has become an indispensable tool in modern materials science, enabling the prediction of material properties and the screening of novel compounds before their costly and time-consuming synthesis. storion.ru For this compound, advanced computational methods like Density Functional Theory (DFT) and machine learning (ML) are poised to accelerate the discovery of new materials and optimize their properties.
DFT calculations can provide fundamental insights at the atomic level. storion.ru Researchers can use DFT to predict the crystal structure, electronic band structure, and voltage profile of hypothetical this compound-based materials. For example, modeling can clarify the diffusion pathways and energy barriers for lithium ions within the crystal structure, a critical factor for battery performance. researchgate.netstorion.ru It can also be used to study the mechanism of dichromate adsorption on various surfaces, which is relevant for applications in catalysis or environmental remediation. researchgate.net Such computational studies can explain experimental observations, such as the poor electrochemical activity of related compounds like LiCrO₂, by revealing undesirable atomic migrations and phase transformations. researchgate.net
Beyond single-property calculations, high-throughput computational screening can be employed to explore vast compositional spaces. By systematically substituting or doping this compound with other elements in a computational model, thousands of potential new materials can be rapidly evaluated based on predicted stability, voltage, and capacity. storion.ru
Machine learning models, trained on existing experimental and computational data, represent the next frontier. rsc.org These models can learn complex structure-property relationships and predict the performance of new materials with even greater speed than first-principles calculations. For instance, an ML model could be developed to predict the corrosion inhibition efficiency of a dichromate-based compound based on its molecular descriptors, guiding the design of more effective and environmentally benign alternatives.
Table 3: Computational Modeling Techniques in this compound Research
| Modeling Technique | Purpose | Example Application |
| Density Functional Theory (DFT) | Calculate electronic structure, formation energies, atomic forces, reaction pathways. researchgate.netstorion.ru | Predicting the voltage profile, Li-ion diffusion barriers, and surface adsorption energies of this compound. |
| Molecular Dynamics (MD) | Simulate the time evolution of atoms and molecules. | Studying the dynamics of the electrode-electrolyte interface and the transport of lithium ions in an electrolyte. |
| Phase-Field Modeling | Simulate microstructural evolution, such as dendrite growth or phase separation. acs.org | Modeling lithium dendrite formation on an anode in a full cell with a this compound cathode. |
| Machine Learning (ML) | Predict material properties based on learned relationships from large datasets. rsc.org | Rapidly screening large numbers of doped/substituted this compound structures to identify promising candidates. |
Development of Sustainable Synthesis Routes and Green Chemistry Principles for Dichromate Compounds
The primary challenge associated with dichromate compounds, including this compound, is the environmental toxicity and carcinogenic nature of hexavalent chromium. datainsightsmarket.comnih.gov Therefore, a major future research trajectory must focus on developing sustainable synthesis routes guided by the principles of green chemistry. core.ac.ukroyalsocietypublishing.org The goal is to minimize or eliminate the use and generation of hazardous substances. royalsocietypublishing.org
Key green chemistry principles applicable to this compound synthesis include:
Waste Prevention: Designing syntheses to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. royalsocietypublishing.org
Use of Safer Solvents and Auxiliaries: Traditional syntheses may involve hazardous solvents. Research into using water, supercritical CO₂, or ionic liquids as greener alternatives is a promising avenue. acs.org
Design for Energy Efficiency: Employing synthesis methods that can be conducted at ambient temperature and pressure, such as microwave-assisted synthesis or biocatalysis, can significantly reduce energy consumption compared to conventional high-temperature solid-state reactions. core.ac.ukacs.org
Use of Renewable Feedstocks: While challenging for inorganic compounds, this principle encourages the use of renewable resources where possible, for instance, in the synthesis of organic ligands for modified dichromate complexes or the use of bio-derived reducing agents in recycling processes. mdpi.com
A critical area of research will be the development of closed-loop recycling processes for this compound-containing products, especially batteries. This would involve the efficient extraction and separation of lithium and chromium, allowing them to be reused in the synthesis of new materials and preventing their release into the environment. The development of sustainable corrosion inhibitors to replace toxic chromates is an active field, and lessons learned there could be applied to manage the lifecycle of this compound. acs.org Ultimately, the long-term viability of any application for this compound will depend on the successful implementation of these green chemistry principles.
Table 4: Application of Green Chemistry Principles to Dichromate Synthesis
| Green Chemistry Principle | Traditional Approach | Potential Green Alternative |
| 1. Waste Prevention | Use of excess reagents to drive reactions to completion. | Atom-economical reactions (e.g., addition reactions) with high yield. royalsocietypublishing.org |
| 3. Less Hazardous Chemical Syntheses | Use of highly toxic Cr(VI) oxide precursors. | Electrochemical synthesis from lower-oxidation-state chromium to control stoichiometry precisely. |
| 5. Safer Solvents & Auxiliaries | Use of organic solvents for purification/crystallization. | Aqueous synthesis routes; use of ionic liquids or supercritical fluids. acs.org |
| 6. Design for Energy Efficiency | High-temperature calcination for solid-state reactions. | Microwave-assisted synthesis, sonochemistry, or mechanochemistry at lower temperatures. core.ac.uk |
| 7. Use of Renewable Feedstocks | Fossil-fuel-derived reagents for modifications. | Use of plant extracts or biomass-derived chemicals as capping or complexing agents. mdpi.com |
Q & A
(Basic) What standardized analytical methods utilize lithium dichromate, and how are they applied in quantifying redox-active species?
Answer: this compound (Li₂Cr₂O₇) is not directly used in common titration methods; however, dichromate-based titrations (e.g., potassium dichromate) are well-established for redox analysis. For example, the YS/T 1028.1-2015 standard employs potassium dichromate to determine total iron in lithium iron phosphate via titanium trichloride reduction . Methodological steps include:
- Reducing Fe³⁺ to Fe²⁺ using TiCl₃.
- Titrating excess Ti³⁺ with a calibrated potassium dichromate solution.
- Calculating iron content via stoichiometric relationships.
Researchers must validate reagent purity, control reaction pH, and account for interfering ions (e.g., organic matter or other reducers) to ensure accuracy .
(Basic) What safety protocols are critical when handling this compound in laboratory settings?
Answer: this compound contains hexavalent chromium (Cr(VI)), a known carcinogen. Key protocols include:
- Containment: Use fume hoods and sealed containers to prevent inhalation or contact .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection.
- Storage: Segregate from reducing agents (e.g., lithium metal, hydrides) to avoid violent reactions .
- OSHA Compliance: Adhere to 29 CFR 1910.1026 for permissible exposure limits (PEL: 5 µg/m³ for Cr(VI)) and maintain exposure monitoring records .
(Advanced) How does the solubility of this compound vary with temperature and hydration state, and how should researchers address conflicting solubility data?
Answer: Solubility data for Li₂Cr₂O₇·H₂O varies:
- 52.6 g/100g solution at 18°C (Lange’s Handbook) .
- 151 g/100g (unspecified conditions) (Sciencemadness Wiki) .
Methodological considerations: - Hydration State: Confirm the compound’s hydration level (e.g., dihydrate vs. anhydrous).
- Temperature Control: Use thermostatted baths for precise measurements.
- Validation: Cross-check with gravimetric analysis or ICP-OES to resolve discrepancies .
(Advanced) How does this compound compare to ammonium or potassium dichromate in oxidation reactions, and what experimental variables require optimization?
Answer: this compound’s reactivity depends on solubility and cation effects. Key factors:
- Solubility: Li₂Cr₂O₇ is more soluble in water than K₂Cr₂O₇, enabling higher Cr(VI) concentrations in aqueous reactions .
- pH Sensitivity: Acidic conditions enhance Cr(VI) oxidizing power. Adjust with H₂SO₄ or HClO₄ .
- Reducing Agents: Test reactivity with substrates (e.g., alcohols) under controlled stoichiometry and temperature. Compare kinetic data (e.g., reaction rates) with other dichromates .
(Basic) What spectroscopic techniques are recommended for analyzing this compound purity, and how are they validated?
Answer:
- ICP-OES: Quantifies Li, Cr, and impurities (e.g., Fe) after acid digestion .
- UV-Vis Spectroscopy: Measures Cr(VI) absorbance at 350–450 nm (ε = ~4,800 L·mol⁻¹·cm⁻¹) in acidic media.
- Validation: Calibrate with certified reference materials (CRMs) and perform spike-recovery tests (target: 95–105% recovery) .
(Advanced) How can researchers resolve contradictions in reported electrochemical properties of this compound, such as redox potentials?
Answer: Discrepancies may arise from electrolyte composition or reference electrode inconsistencies. Methodological steps:
- Standardized Conditions: Use 1 M H₂SO₄ as the electrolyte and a Ag/AgCl reference electrode.
- Cyclic Voltammetry: Scan potentials from -0.5 V to +1.5 V (vs. Ag/AgCl) to identify Cr(VI)/Cr(III) reduction peaks.
- Cross-Validation: Compare results with thermodynamic data (e.g., Nernst equation predictions) .
(Advanced) What strategies minimize environmental impact when disposing of this compound waste?
Answer:
- Reduction of Cr(VI) to Cr(III): Treat waste with ascorbic acid or NaHSO₃ at pH 2–3 until orange solution turns green.
- Precipitation: Neutralize to pH 8–9 to form Cr(OH)₃, which is less toxic and can be filtered .
- Documentation: Track waste volumes and disposal methods per EPA/OSHA guidelines .
(Advanced) How does this compound’s oxidizing capacity vary in non-aqueous solvents, and what experimental designs are optimal?
Answer:
- Solvent Selection: Test in polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility.
- Reaction Monitoring: Use in-situ FTIR or GC-MS to track substrate oxidation (e.g., benzyl alcohol to benzaldehyde).
- Kinetic Studies: Vary solvent dielectric constant and measure rate constants to establish structure-reactivity relationships .
(Basic) What are the key OSHA compliance requirements for laboratories using this compound?
Answer:
- Regulated Areas: Designate and label zones where Li₂Cr₂O₇ is handled .
- Exposure Monitoring: Conduct air sampling every 6 months if Cr(VI) levels exceed 2.5 µg/m³ .
- Medical Surveillance: Offer annual blood/urine tests for Cr(VI) exposure to lab personnel .
(Advanced) How can computational modeling complement experimental studies of this compound’s redox behavior?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
